![molecular formula C25H27N7O5 B2408419 4-[({4-[Bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoic acid CAS No. 1197160-66-9](/img/structure/B2408419.png)
4-[({4-[Bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoic acid
Vue d'ensemble
Description
4-[({4-[Bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoic acid is a useful research compound. Its molecular formula is C25H27N7O5 and its molecular weight is 505.535. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-[({4-[Bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoic acid is a complex organic compound with potential applications in medicinal chemistry. Its structure suggests significant biological activity, particularly in the context of cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical implications.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
- Chemical Formula : C25H27N7O5
- Molecular Weight : 485.6 g/mol
- CAS Number : 44516307
The structure features a triazine core, which is known for its biological activity, particularly in inhibiting key signaling pathways involved in cell proliferation and survival.
Research indicates that compounds similar to this compound may act through several mechanisms:
- Inhibition of PI3K/Akt Pathway : This pathway is crucial for cell growth and survival. Inhibitors targeting this pathway have shown promise in cancer therapy by inducing apoptosis in malignant cells .
- Antitumor Activity : Studies have demonstrated that derivatives of bis(morpholino-1,3,5-triazine) exhibit significant antitumor effects in vitro and in vivo. For instance, a related compound has shown efficacy against xenograft tumor models when administered intravenously .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and its analogs.
Study | Model | Activity | Reference |
---|---|---|---|
In vitro cytotoxicity | Cancer cell lines | IC50 < 10 µM | |
In vivo efficacy | Xenograft models | Significant tumor reduction | |
Mechanism study | PI3K/Akt inhibition | Induces apoptosis |
Case Study 1: Antitumor Efficacy
A series of bis(morpholino-1,3,5-triazine) derivatives were tested for their ability to inhibit tumor growth. One specific derivative demonstrated a remarkable reduction in tumor size compared to controls when administered at a dosage of 10 mg/kg body weight in subcutaneous xenograft models. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway.
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds revealed that modifications to the morpholine groups significantly impacted biological activity. The presence of electron-donating groups enhanced the inhibitory potency against cancer cell lines, indicating that careful structural modifications can optimize therapeutic effects.
Propriétés
IUPAC Name |
4-[[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O5/c33-22(34)18-3-7-20(8-4-18)27-25(35)26-19-5-1-17(2-6-19)21-28-23(31-9-13-36-14-10-31)30-24(29-21)32-11-15-37-16-12-32/h1-8H,9-16H2,(H,33,34)(H2,26,27,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXONVJJRRBXWDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C(=O)O)N5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.